

Application of Isobutyl Methyl Phthalate Analogue in Developmental Toxicity Studies

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Compound of Interest

Compound Name: *Isobutyl methyl phthalate*

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Note on Analogue Use: Publicly available research on **isobutyl methyl phthalate** is limited. Therefore, this document leverages data from its close structural analogue, diisobutyl phthalate (DIBP), and its primary metabolite, monoisobutyl phthalate (MiBP). DIBP is a well-characterized developmental and reproductive toxicant, and its toxicological profile is considered relevant for predicting the effects of other isobutyl phthalates.[\[1\]](#)[\[2\]](#)

Application Notes

Phthalates are a class of chemicals widely used as plasticizers that can leach from consumer products, leading to widespread human exposure.[\[3\]](#) Certain phthalates are known endocrine disruptors and have been linked to adverse effects on the male reproductive system.[\[3\]](#)[\[4\]](#) Developmental toxicity studies are crucial for assessing the potential of these substances to cause harm to a developing organism.[\[5\]](#)

DIBP has been shown to induce developmental toxicity in animal models, particularly affecting the male reproductive system when exposure occurs during critical prenatal periods.[\[1\]](#) The primary mechanism of action is anti-androgenic, primarily by inhibiting testosterone production in fetal Leydig cells.[\[4\]](#)[\[6\]](#) This leads to a spectrum of malformations collectively known as "phthalate syndrome," which includes reduced anogenital distance (AGD), undescended testes (cryptorchidism), hypospadias, and reduced sperm quality later in life.[\[1\]](#)[\[7\]](#)

Key applications for studying DIBP and its analogues in developmental toxicity include:

- Hazard Identification: Determining the potential of the substance to cause adverse developmental effects.[5]
- Dose-Response Assessment: Establishing the relationship between the dose and the severity of adverse effects to identify No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs).[8]
- Mechanistic Studies: Investigating the biological pathways disrupted by the chemical, such as the steroidogenesis pathway.[6]
- Risk Assessment: Using animal data to predict potential risks to human health from environmental exposures.[9]

Quantitative Data Summary

The following tables summarize quantitative data from developmental toxicity studies of Diisobutyl Phthalate (DIBP) in rats.

Table 1: Developmental Toxicity Endpoints for DIBP in Rats

Dose (mg/kg/day)	Maternal Effects	Fetal Effects	Malformations/Variations
250	No significant effects noted.	-	-
500	Reduced maternal body weight gain.[10]	Significant decrease in fetal weight.[10]	-
750	Increased incidence of resorptions.[10]	Significant decrease in fetal weight.[10]	Increased incidence of fused sternebrae, retarded ossification, supernumerary ribs, and undescended testes.[10]
1000	60% incidence of resorptions.[10]	Significant decrease in fetal weight.[10]	Significant increase in visceral and skeletal malformations, including fused sternebrae and undescended testes. [10][11]

Data from a study where pregnant Sprague-Dawley rats were administered DIBP by gavage from gestational day (GD) 6 through 20.[10]

Table 2: NOAEL and LOAEL for DIBP Developmental Toxicity in Rats

Endpoint	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Basis for LOAEL
Maternal Toxicity	250	500	Decreased body weight gain.[8]
Developmental Toxicity	250	500	Increased incidence of undescended testes and decreased pup weight.[8]

Experimental Protocols

The following is a generalized protocol for a prenatal developmental toxicity study based on standard guidelines and methodologies reported in the literature for phthalates.[\[5\]](#)[\[10\]](#)[\[12\]](#)

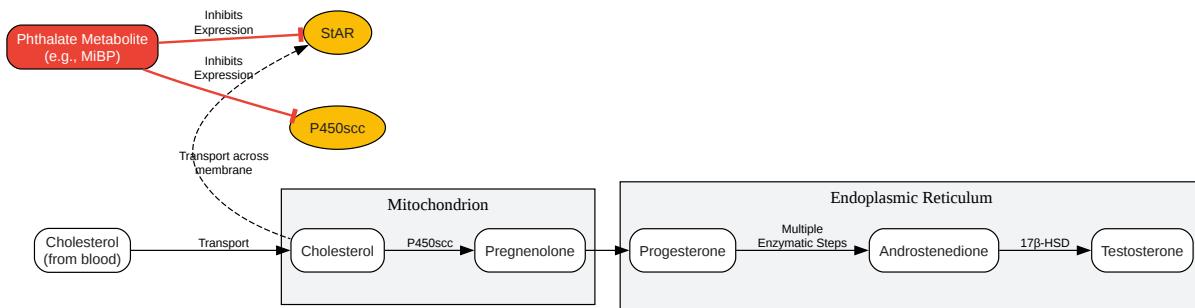
Protocol: Prenatal Developmental Toxicity Study in Rats

- Test System:
 - Species: Sprague-Dawley or Wistar rats.[\[10\]](#)[\[13\]](#)
 - Age: Young, sexually mature adults.
 - Source: A reputable supplier.
 - Housing: Animals should be housed in controlled conditions (temperature, humidity, light cycle) and provided with standard chow and water ad libitum.
- Mating and Dose Administration:
 - Time-mate female rats by cohabiting with males and confirming mating by the presence of a vaginal plug or sperm (designated as Gestational Day 0).
 - Randomly assign pregnant dams to a minimum of four groups: a control group and at least three dose groups.[\[14\]](#)
 - The test substance (e.g., DIBP) is typically dissolved in a vehicle like olive oil or corn oil.[\[10\]](#)[\[12\]](#)
 - Administer the test substance or vehicle daily by oral gavage from GD 6 to 20.[\[10\]](#)[\[11\]](#)
Dose volumes should be consistent across all groups.[\[12\]](#)
- Maternal Observations:
 - Monitor all animals twice daily for clinical signs of toxicity.[\[12\]](#)
 - Record maternal body weight and food consumption at regular intervals throughout the gestation period.[\[13\]](#)

- Terminal Procedures and Fetal Examination:
 - On GD 20 or 21, euthanize the dams.[6]
 - Perform a gross necropsy on each dam, examining the uterus for the number of implantations, resorptions, and live/dead fetuses.
 - Examine each fetus for external malformations.
 - Record fetal body weight.
 - For male fetuses, measure the anogenital distance (AGD).
 - A subset of fetuses from each litter is typically examined for visceral and skeletal abnormalities.
- Specialized Endpoints (for mechanistic studies):
 - Hormone Analysis: Collect fetal testicular tissue for ex vivo testosterone production assays or measure testosterone levels in plasma or testicular homogenates.[6][8]
 - Gene Expression Analysis: Use techniques like quantitative RT-PCR to measure the expression of genes involved in steroidogenesis (e.g., StAR, P450scc) in fetal testes.[6]
- Data Analysis:
 - Analyze data using appropriate statistical methods, considering the litter as the statistical unit to avoid confounding effects.
 - Compare treatment groups to the control group to determine statistically significant differences.

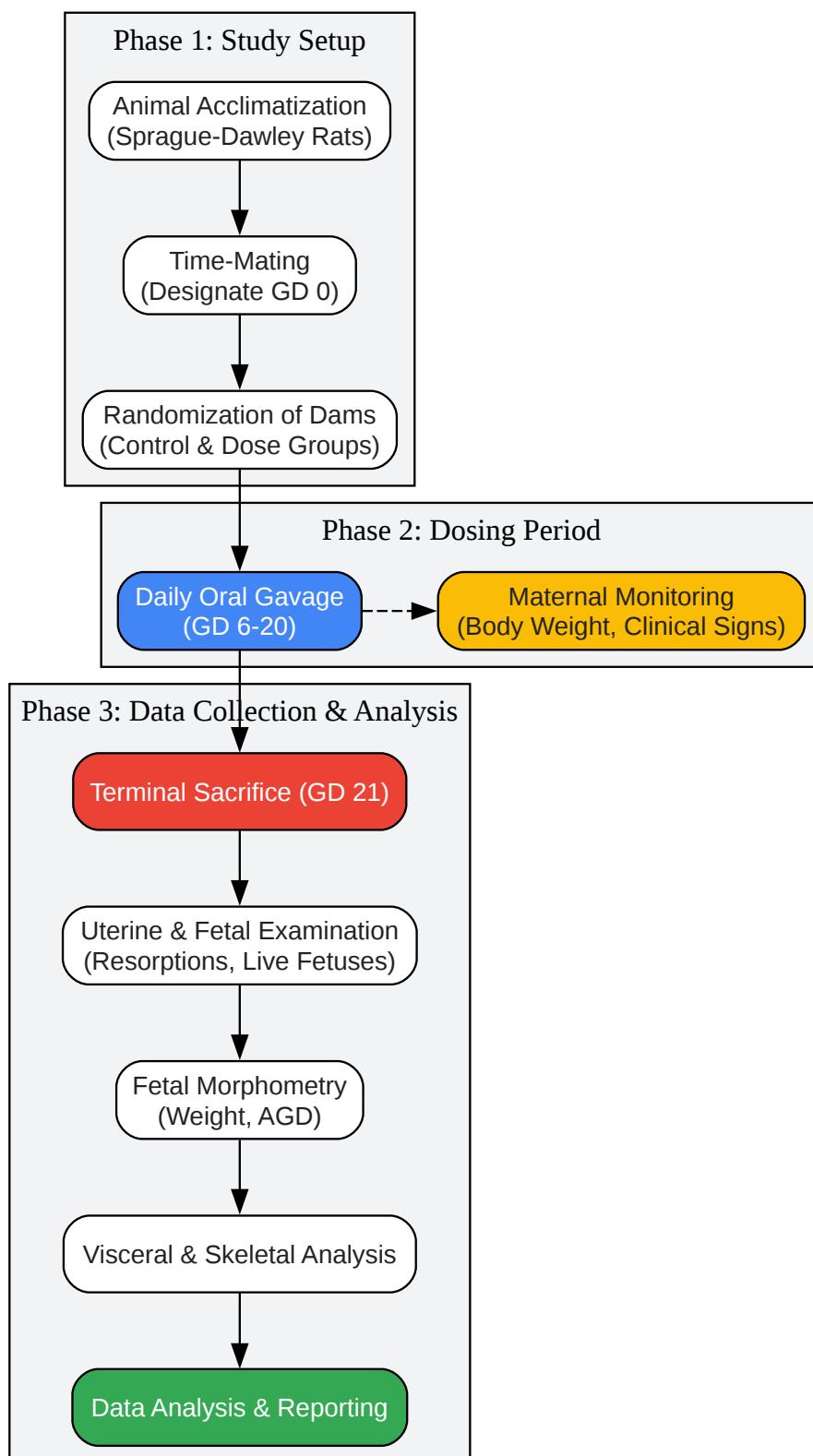
Signaling Pathways and Workflows

The primary mechanism for the developmental toxicity of many phthalates is the disruption of androgen synthesis in the fetal testis.



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Caption: Phthalate-induced disruption of the steroidogenesis pathway in fetal Leydig cells.

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Caption: Experimental workflow for a prenatal developmental toxicity study in rats.

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